Antiplatelet agent 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiplatelet agent 1 is a compound used to prevent platelet aggregation, which is a crucial step in the formation of blood clots. This compound plays a significant role in the management of cardiovascular diseases by reducing the risk of thrombotic events such as heart attacks and strokes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of antiplatelet agent 1 involves multiple steps, including the formation of key intermediates through various chemical reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the optimization of reaction parameters to ensure high efficiency and cost-effectiveness. Quality control measures are implemented to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Antiplatelet agent 1 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Antiplatelet agent 1 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used to investigate the role of platelets in various physiological and pathological processes.
Medicine: It is used in clinical trials to evaluate its efficacy and safety in preventing thrombotic events.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Antiplatelet agent 1 exerts its effects by inhibiting specific molecular targets involved in platelet activation and aggregation. The primary targets include enzymes and receptors that play a key role in the signaling pathways leading to platelet activation. By blocking these targets, this compound prevents the formation of blood clots and reduces the risk of thrombotic events .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include aspirin, clopidogrel, and ticagrelor .
Uniqueness
Antiplatelet agent 1 is unique in its specific mechanism of action and its ability to target multiple pathways involved in platelet activation. This makes it a valuable addition to the existing arsenal of antiplatelet therapies, offering potential benefits in terms of efficacy and safety .
Eigenschaften
Molekularformel |
C21H24F2N6O4S |
---|---|
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-[(2R)-2-hydroxypropyl]sulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol |
InChI |
InChI=1S/C21H24F2N6O4S/c1-8(30)7-34-21-25-19(24-13-5-10(13)9-2-3-11(22)12(23)4-9)16-20(26-21)29(28-27-16)14-6-15(31)18(33)17(14)32/h2-4,8,10,13-15,17-18,30-33H,5-7H2,1H3,(H,24,25,26)/t8-,10+,13-,14-,15+,17+,18-/m1/s1 |
InChI-Schlüssel |
XLAMEKYEUNWPNY-UVNXCEEKSA-N |
Isomerische SMILES |
C[C@H](CSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)O)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F)O |
Kanonische SMILES |
CC(CSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)NC4CC4C5=CC(=C(C=C5)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.